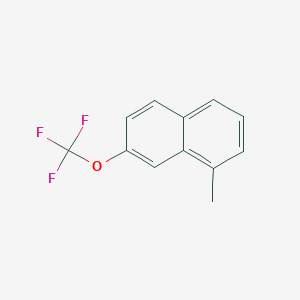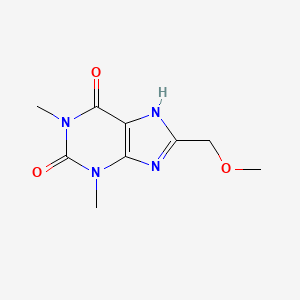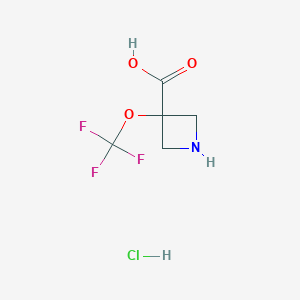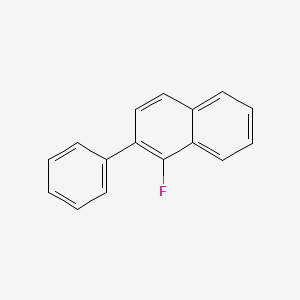
1-Methyl-7-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the naphthalene ring is replaced by the trifluoromethoxy group . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 1-Methyl-7-(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution (EAS) reactions can occur at positions ortho or para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields carboxylic acids, while substitution reactions can introduce various functional groups into the naphthalene ring .
Applications De Recherche Scientifique
1-Methyl-7-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Methyl-7-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with cell membranes and proteins. This interaction can lead to the modulation of molecular targets and pathways, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-7-methoxynaphthalene: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.
1-Methyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group (-OC2H5) instead of a trifluoromethoxy group.
Uniqueness
1-Methyl-7-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets compared to its methoxy and ethoxy analogs .
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-methyl-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-3-2-4-9-5-6-10(7-11(8)9)16-12(13,14)15/h2-7H,1H3 |
Clé InChI |
PYRPQJAEXONDNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















